2,2'-(1,3-Thiazol-2-ylimino)diethanol
Description
2,2'-(1,3-Thiazol-2-ylimino)diethanol is a nitrogen-containing heterocyclic compound featuring a thiazole ring linked to two ethanol groups via an imino bridge. Its structure combines the aromaticity and electron-deficient nature of the thiazole ring with the hydrophilic and hydrogen-bonding capabilities of the diethanol moiety.
Properties
Molecular Formula |
C7H12N2O2S |
|---|---|
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(1,3-thiazol-2-yl)amino]ethanol |
InChI |
InChI=1S/C7H12N2O2S/c10-4-2-9(3-5-11)7-8-1-6-12-7/h1,6,10-11H,2-5H2 |
InChI Key |
MMCFFFZAIWJUNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)N(CCO)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
Physical and Spectral Properties
Key Observations :
- The target compound’s melting point is likely higher than DEAE (a liquid) due to hydrogen bonding from diethanol groups .
- Thiazole-related IR peaks (e.g., C–S at ~680 cm⁻¹) differentiate it from phenyl-imino analogs .
Key Observations :
- The thiazole-imino-diethanol structure is tailored for chelation, unlike DEAE’s amine-driven basicity .
- Analogous compounds in and show utility in synthesizing bioactive heterocycles .
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